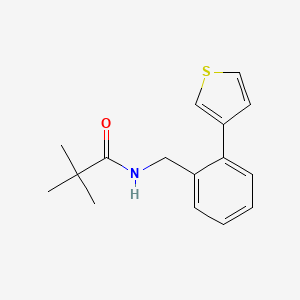

N-(2-(thiophen-3-yl)benzyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Metabolic Pathways and Anti-inflammatory Applications

Identification of Metabolites in Human Liver Microsomes : A study on KRO-105714, a compound related to N-(2-(thiophen-3-yl)benzyl)pivalamide, highlighted its metabolic pathways in human liver microsomes. This compound, which has anti-atopic dermatitis activity, undergoes metabolism primarily through CYP3A4-mediated processes, leading to the formation of several metabolites. The research provides insights into the compound's potential therapeutic applications and its metabolic stability, which is crucial for developing anti-inflammatory drugs (Min Song et al., 2014).

Catalytic Reactions and Synthesis

Rh(III)-catalyzed C-H Amination : Another study demonstrated the Rh(III)-catalyzed direct C-H amination of N-pivaloyloxy benzamides, suggesting a method for selective mono- and diamination to produce valuable benzamide or aminoaniline derivatives. This catalytic process, which operates at room temperature, showcases the versatility of pivalamide derivatives in facilitating complex chemical transformations, potentially applicable to the synthesis of pharmaceuticals and organic materials (Christoph Grohmann et al., 2012).

Material Science and Gas Transport

Polymer of Intrinsic Microporosity Incorporating Thioamide Functionality : A novel polymer incorporating thioamide functionality was developed to explore gas transport properties. The study on this polymer, which involves a postmodification process to introduce thioamide groups, revealed changes in the material's BET surface area and solubility, impacting its gas permeability and selectivity. This research underscores the potential of incorporating specific functionalities like thioamide into polymers to tailor their physical and chemical properties for applications in gas separation technologies (Christopher R. Mason et al., 2011).

Directed Lithiation and Chemical Synthesis

Variation in the Site of Lithiation : Exploring the lithiation of N-(2-(2-methylphenyl)ethyl)pivalamide and similar derivatives, a study highlighted the unexpected sites of lithiation and its implications for synthesizing substituted derivatives. The findings from this research provide valuable insights into directed lithiation processes, which are critical for designing synthetic routes to complex organic compounds. This work emphasizes the nuanced understanding required to manipulate lithiation sites for targeted chemical synthesis (Keith Smith et al., 2012).

properties

IUPAC Name |

2,2-dimethyl-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NOS/c1-16(2,3)15(18)17-10-12-6-4-5-7-14(12)13-8-9-19-11-13/h4-9,11H,10H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKICXVGVYCDLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC=CC=C1C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2356081.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2356083.png)

![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2356085.png)

![N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2356092.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2356095.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide](/img/structure/B2356099.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-cycloheptylacetamide](/img/structure/B2356101.png)

![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2356102.png)